Parvaquone is classified as an antiprotozoal drug. It is derived from naphthoquinone structures, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is synthesized through various chemical pathways, emphasizing the importance of optimizing these methods for efficiency and cost-effectiveness.
The synthesis of Parvaquone has been explored through multiple approaches, with recent reviews identifying at least nineteen distinct synthetic routes. These methods often focus on maximizing atom economy and minimizing the use of expensive raw materials.
Parvaquone features a complex molecular structure typical of naphthoquinones, characterized by its fused aromatic rings and specific functional groups that contribute to its biological activity.
Parvaquone's synthesis involves several key chemical reactions:
Parvaquone exerts its antiprotozoal effects primarily through inhibition of mitochondrial respiration in protozoan parasites. The mechanism involves:
These actions collectively contribute to Parvaquone's effectiveness against parasitic infections.
These properties are essential for understanding how Parvaquone behaves in biological systems and its potential formulation as a therapeutic agent.
Parvaquone is primarily utilized in veterinary medicine for:
Parvaquone (chemical name: 2-cyclohexyl-3-hydroxy-1,4-naphthalenedione) is a synthetic hydroxynaphthoquinone derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol. Its structure consists of a naphthoquinone core substituted with a hydroxyl group at the C3 position and a cyclohexyl ring at the C2 position (Figure 1). This arrangement confers distinct electrochemical properties, facilitating redox reactions critical to its biological activity. Spectroscopic characterization confirms planarity of the quinone moiety, while the cyclohexyl group induces steric effects that influence molecular interactions [3] [6] [9].
The compound’s IUPAC name is 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, and it carries the CAS registry number 4042-30-2. Its SMILES notation (OC₁=C(C₂CCCCC₂)C(=O)C₃=C(C=CC=C₃)C₁=O) and InChIKey (JBFUOGRCSLVENL-UHFFFAOYSA-N) provide unambiguous identifiers for database tracking. X-ray crystallography reveals a crystalline solid state with hydrogen bonding between the carbonyl oxygen and phenolic hydrogen, stabilizing the lattice [6] [10].
Table 1: Molecular Identity of Parvaquone
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone |
CAS Registry Number | 4042-30-2 |
Molecular Formula | C₁₆H₁₆O₃ |
Exact Mass | 256.1099 Da |
SMILES | OC₁=C(C₂CCCCC₂)C(=O)C₃=C(C=CC=C₃)C₁=O |
InChIKey | JBFUOGRCSLVENL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)O |
Parvaquone presents as a dark red crystalline solid with a melting point of 135–136°C. Its calculated boiling point is 421.3 ± 45.0°C, and predicted density is 1.310 g/cm³. The compound exhibits limited water solubility but is soluble in organic solvents like methanol, dimethyl sulfoxide (DMSO), and chloroform. Its LogP (octanol-water partition coefficient) of 3.4 ± 0.5 indicates moderate lipophilicity, influencing membrane permeability and biodistribution [2] [6] [10].
Stability studies reveal significant light and oxygen sensitivity. Exposure to ambient air triggers degradation via quinone reduction, diminishing bioactivity. Optimal storage requires protection from light at temperatures below 25°C. Solutions degrade within weeks unless stabilized with antioxidants or inert atmospheres. The crystalline form remains stable for >2 years when stored at -20°C under desiccation. Parvaquone’s acidity (predicted pKa = 5.10 ± 0.10) permits salt formation under basic conditions, though this is unexploited commercially [2] [4] [10].
Table 2: Key Physicochemical Properties of Parvaquone
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 135–136°C | Capillary method |
Boiling Point | 421.3 ± 45.0°C (predicted) | At 760 mmHg |
Density | 1.310 g/cm³ (predicted) | Solid state |
LogP | 3.4 | Calculated octanol-water partition |
pKa | 5.10 ± 0.10 (predicted) | For phenolic hydroxyl group |
Solubility in Water | Low | Requires solubilizers for formulations |
Appearance | Ruby-red crystalline solid | Visible inspection |
Parvaquone belongs to the bioactive hydroxynaphthoquinone class, sharing structural motifs with natural and synthetic analogs like shikonin, alkannin, and buparvaquone. Key differentiators include its cyclohexyl substituent (unlike the methylbutenyl side chains in shikonin) and absence of chiral centers. Cytotoxicity comparisons against cancer cell lines highlight structural-activity relationships:
Electron-withdrawing groups at C2/C3 enhance quinone electrophilicity, promoting bioreduction and reactive oxygen species (ROS) generation. However, parvaquone’s saturated cyclohexyl group reduces this effect versus alkenyl-substituted analogs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1